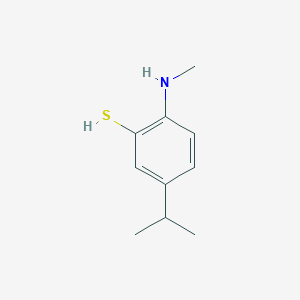

2-(Methylamino)-5-propan-2-ylbenzenethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(Methylamino)-5-propan-2-ylbenzenethiol” is a derivative of benzenethiol, which is an aromatic compound with a sulfur-containing thiol group. The “2-(Methylamino)” and “5-propan-2-yl” parts suggest that it has a methylamino group and a propyl group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be expected to have a benzene ring as the core structure, with a thiol group, a methylamino group, and a propyl group attached to it. The exact arrangement of these groups on the benzene ring would depend on the specific synthesis conditions .Chemical Reactions Analysis

As a derivative of benzenethiol, this compound would be expected to undergo reactions typical of thiols and aromatic compounds. These could include electrophilic aromatic substitution reactions and reactions of the thiol group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its aromatic ring, thiol group, and amino group. It would likely be a solid or liquid at room temperature, depending on the specific arrangement of its functional groups .Scientific Research Applications

Corrosion Inhibition

Corrosion inhibition property of azomethine functionalized triazole derivatives

This study explores the corrosion inhibiting efficacy of structurally similar azomethine-based organic molecules, suggesting that compounds with similar structures to 2-(Methylamino)-5-propan-2-ylbenzenethiol could be investigated for their potential as corrosion inhibitors in various industrial applications (Murmu et al., 2020).

Pharmacological Characterization

Pharmacological Characterization of PF-04455242

This paper discusses the characterization of a κ-opioid receptor antagonist, providing a framework for how compounds with similar structures might be analyzed for their interaction with biological receptors and potential therapeutic applications (Grimwood et al., 2011).

Synthetic Chemistry and Catalysis

Divergent palladium iodide catalyzed multicomponent carbonylative approaches

This research demonstrates the synthesis of functionalized isoindolinone and isobenzofuranimine derivatives via oxidative carbonylation, indicating the potential for compounds like 2-(Methylamino)-5-propan-2-ylbenzenethiol to be intermediates or products in complex synthetic routes (Mancuso et al., 2014).

Neurotoxicological Evaluation

Synthesis and neurotoxicological evaluation of putative metabolites

While this study focuses on the metabolites of a serotonergic neurotoxin, it underscores the importance of evaluating the toxicological profiles of chemical compounds, including those with similar structures to 2-(Methylamino)-5-propan-2-ylbenzenethiol, for their safety and potential side effects (Zhao et al., 1992).

Environmental Science

Effects of Adsorbents Used as Supports for Titanium Dioxide Loading

This study investigates the photocatalytic degradation of propyzamide, showing how compounds might interact with adsorbents and catalysts in environmental applications, suggesting a potential research direction for 2-(Methylamino)-5-propan-2-ylbenzenethiol in environmental chemistry (Torimoto et al., 1996).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(methylamino)-5-propan-2-ylbenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-7(2)8-4-5-9(11-3)10(12)6-8/h4-7,11-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRYKBFCMHVNCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)NC)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylamino)-5-(propan-2-yl)benzene-1-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2843499.png)

![4,4,4-Trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2843500.png)

![1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2843502.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2843503.png)

![5-Chloro-6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2843504.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2843510.png)

![1,1-Difluoro-8-azaspiro[4.5]decane](/img/structure/B2843512.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2843518.png)

![2-(trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2843520.png)